Nitrofor

Descripción general

Descripción

Nitrofor is a compound that belongs to the class of nitro compounds, characterized by the presence of one or more nitro functional groups (NO₂) attached to a carbon atom. Nitro compounds are known for their diverse reactivity and are widely used in various fields, including pharmaceuticals, agriculture, and materials science .

Métodos De Preparación

Nitrofor can be synthesized through several methods, including:

Direct Nitration: This involves the reaction of a hydrocarbon with nitric acid, often in the presence of sulfuric acid as a catalyst.

Nitrite Substitution: This method involves the reaction of alkyl halides with silver nitrite in an aqueous medium.

Oxidation of Amines: Primary amines can be oxidized to nitro compounds using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Análisis De Reacciones Químicas

Nitrofor undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of Nitrofor involves its ability to undergo redox reactions, which can generate reactive intermediates. These intermediates can interact with biological molecules, leading to various effects. For example, in biological systems, this compound can be reduced to form reactive nitrogen species that can modify proteins and DNA . The molecular targets and pathways involved in these reactions include enzymes such as nitroreductases and pathways related to oxidative stress .

Comparación Con Compuestos Similares

Nitrofor is similar to other nitro compounds such as nitrobenzene, nitroglycerin, and trinitrotoluene (TNT). this compound is unique due to its specific reactivity and stability under various conditions . Unlike nitrobenzene, which is primarily used as a solvent and intermediate in chemical synthesis, this compound has broader applications in pharmaceuticals and materials science . Compared to nitroglycerin and TNT, which are mainly used as explosives, this compound’s applications are more diverse and include significant roles in medicinal chemistry and industrial processes .

Actividad Biológica

Nitrofurantoin (NF) is an antibiotic primarily used to treat urinary tract infections (UTIs). Its unique mechanism of action and broad spectrum of activity against various bacterial strains have made it a valuable tool in combating antibiotic resistance. This article delves into the biological activity of Nitrofurantoin, supported by data tables, case studies, and detailed research findings.

Nitrofurantoin exhibits its antibacterial effects through several mechanisms:

- Activation by Nitroreductases : Nitrofurantoin is activated by bacterial nitroreductases, which convert the nitro group into reactive intermediates. These intermediates can cause oxidative stress and damage to bacterial DNA, RNA, and protein synthesis machinery .

- Targeting Multiple Pathways : NF disrupts various metabolic pathways in bacteria, including the Krebs cycle and cell wall synthesis, leading to bacterial cell death .

- Acidic Conditions : The antibacterial activity of NF is enhanced in acidic environments, making it particularly effective in the urinary tract where urine pH can vary .

Spectrum of Activity

Nitrofurantoin is effective against a range of pathogens:

- Gram-negative Bacteria : Most notably Escherichia coli, which is often implicated in UTIs. NF has shown high clinical cure rates against this pathogen .

- Gram-positive Bacteria : It also demonstrates activity against certain Gram-positive bacteria such as Staphylococcus and Enterococcus species .

Table 1: Efficacy Against Common Uropathogens

| Pathogen | Clinical Cure Rate (%) | Resistance Rate (%) |

|---|---|---|

| E. coli | 79-92 | 2.5 |

| Staphylococcus aureus | 80-90 | Low |

| Klebsiella pneumoniae | 70-85 | Moderate |

| Enterococcus faecalis | 75-85 | Low |

Case Studies and Clinical Trials

Several studies have evaluated the efficacy and safety of Nitrofurantoin:

- Clinical Trial Overview : A meta-analysis encompassing 27 trials with 4807 patients indicated that Nitrofurantoin achieved clinical cure rates between 79% to 92% for uncomplicated UTIs . Microbiological eradication rates were similarly high, ranging from 80% to 92%.

- Long-term Use and Safety : Long-term use of Nitrofurantoin has been associated with a low incidence of adverse effects (less than 1%) among patients, particularly women under 60 years old. However, caution is advised for elderly patients with renal impairment due to potential toxicity .

- Resistance Patterns : Despite its long history of use, resistance to Nitrofurantoin remains relatively low compared to other antibiotics. Studies indicate that over 70 years of empirical use have resulted in a resistance rate hovering around 2.5% for E. coli isolates .

Research Findings on Resistance Durability

Nitrofurantoin’s durability against resistance can be attributed to several factors:

- Rapid Achievement of Therapeutic Concentrations : After oral administration, NF reaches high concentrations in urine (over 200 µg/ml), significantly above the mutant prevention concentration (64 µg/ml) necessary to inhibit resistant strains .

- Multiple Targets : The ability of NF to target multiple physiological pathways within bacterial cells limits the potential for resistance development, as bacteria would need to acquire multiple mutations simultaneously .

Propiedades

IUPAC Name |

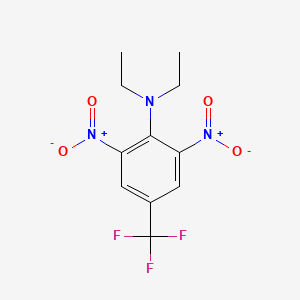

N,N-diethyl-2,6-dinitro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N3O4/c1-3-15(4-2)10-8(16(18)19)5-7(11(12,13)14)6-9(10)17(20)21/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLHXVBITYTYHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30200531 | |

| Record name | Nitrofor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5254-27-3 | |

| Record name | Nitrofor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005254273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrofor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.